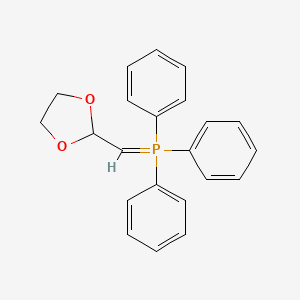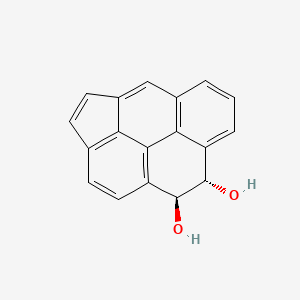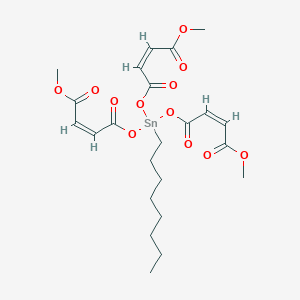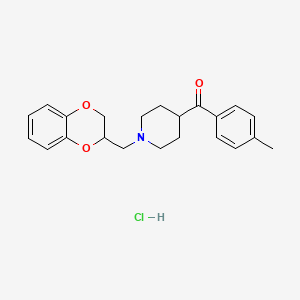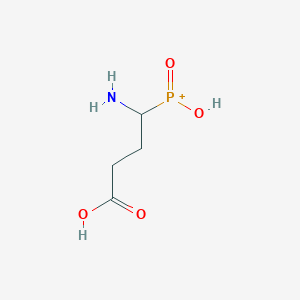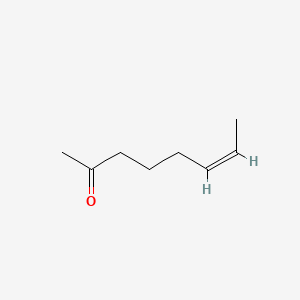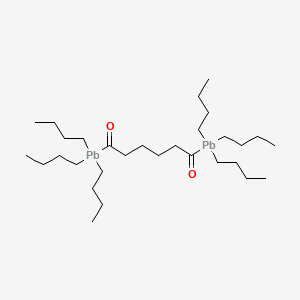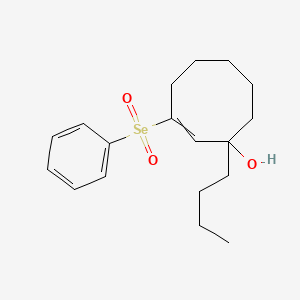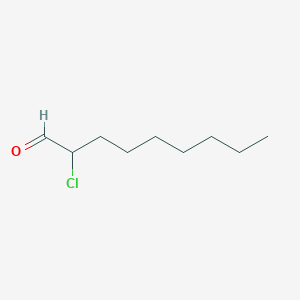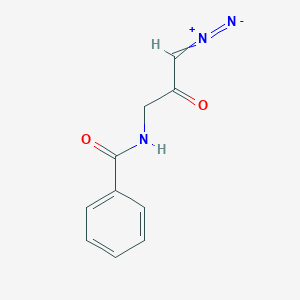
3,8-Diiodofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diiodofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two iodine atoms attached to the 3rd and 8th positions of the fluoranthene structure Fluoranthene itself is known for its fluorescence under UV light and is a significant component of coal tar
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diiodofluoranthene typically involves the iodination of fluoranthene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or a halogen carrier like iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Diiodofluoranthene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,8-diazidofluoranthene, while oxidation with potassium permanganate could produce fluoranthene-3,8-dione.
Aplicaciones Científicas De Investigación
3,8-Diiodofluoranthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 3,8-Diiodofluoranthene exerts its effects is primarily through its reactivity due to the presence of iodine atoms. These atoms can participate in various chemical reactions, facilitating the formation of new bonds and the creation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Fluoranthene: The parent compound, lacking the iodine substituents.
3,8-Dinitrofluoranthene: A derivative with nitro groups instead of iodine atoms.
Benzo[j]fluoranthene: Another PAH with a similar structure but different ring fusion.
Uniqueness: 3,8-Diiodofluoranthene is unique due to the presence of iodine atoms, which significantly enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
73888-51-4 |
|---|---|
Fórmula molecular |
C16H8I2 |
Peso molecular |
454.04 g/mol |
Nombre IUPAC |
3,8-diiodofluoranthene |
InChI |
InChI=1S/C16H8I2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
Clave InChI |
ROHWQEIPMWDPGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

